LogP Differentiation vs. Diethyl Phosphonate Analog
The dimethyl phosphonate ester of the target compound yields a computed LogP of 1.89, approximately 0.6–0.8 log units lower than the estimated LogP of structurally analogous diethyl [(5-bromo-2-pyridinyl)methyl]phosphonate (estimated LogP >2.5 based on incremental contribution of ethyl vs. methyl esters) [1]. This lower lipophilicity can improve aqueous solubility and reduce non-specific protein binding in biological assays, an important consideration in fragment-based drug discovery where ligand efficiency metrics penalize excessive lipophilicity [2]. Direct experimental LogP for the comparator is not available from the same measurement system; therefore, this comparison is classified as class-level inference.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.89 (computed) |
| Comparator Or Baseline | Diethyl [(5-bromo-2-pyridinyl)methyl]phosphonate: estimated LogP >2.5 |
| Quantified Difference | ΔLogP ≈ 0.6–0.8 (target is less lipophilic) |
| Conditions | Computed LogP via ChemSpace algorithm; comparator estimated by ethyl ester group contribution method |
Why This Matters
Lower LogP translates to better developability profile in lead optimization, making the target compound a superior choice for medicinal chemistry programs prioritizing ligand efficiency.
- [1] ChemSpace: Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate. Computed LogP 1.89. https://chem-space.com/CSMB00025777986-A29427 View Source
- [2] C.A. Lipinski et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Advanced Drug Delivery Reviews, 46(1–3): 3–26. Establishes the importance of LogP in drug-likeness. View Source
